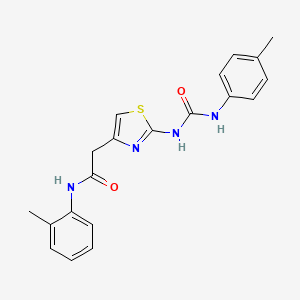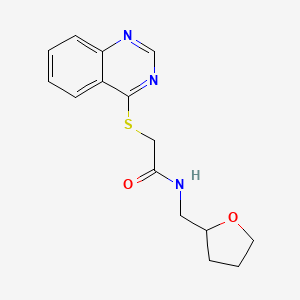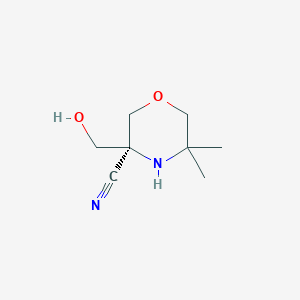
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as OTUTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. OTUTA is a thiazole-based compound that has been synthesized using various methods. In
作用机制
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the substrate. This, in turn, inhibits the downstream signaling pathways that are activated by the kinase, leading to the inhibition of cellular processes that are dependent on the kinase activity.
Biochemical and Physiological Effects:
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been shown to have a neuroprotective effect in animal models of Parkinson’s disease.
实验室实验的优点和局限性
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for kinase inhibition. However, N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the study of N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. One direction is to explore the potential of N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective kinase inhibitors based on the structure of N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. Additionally, the development of more efficient synthesis methods for N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide could lead to its wider application in scientific research.
合成方法
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been synthesized using various methods, including the reaction of 2-aminothiazole with o-tolylacetic acid, followed by the coupling reaction of p-tolyl isocyanate. Another method involves the reaction of 2-aminothiazole with o-tolylacetic acid, followed by the reaction with p-tolyl isocyanate in the presence of triethylamine. The synthesis of N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been achieved using the reaction of 2-aminothiazole with o-tolylacetic acid, followed by the reaction with p-tolyl isocyanate in the presence of N,N’-dicyclohexylcarbodiimide.
科学研究应用
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been studied for its potential applications in drug development, specifically as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinases has been linked to the development of various diseases, including cancer, inflammation, and autoimmune disorders. N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of various kinases, including JNK1/2, p38α, and ERK1/2, making it a promising candidate for the development of kinase inhibitors.
属性
IUPAC Name |
N-(2-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-9-15(10-8-13)21-19(26)24-20-22-16(12-27-20)11-18(25)23-17-6-4-3-5-14(17)2/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVVRLHVRURAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2792637.png)

![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)





![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)
